molecular formula C14H14N4O2 B13130100 N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide

N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide

Katalognummer: B13130100
Molekulargewicht: 270.29 g/mol
InChI-Schlüssel: XVIABMVDSAWQFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide is a derivative of 2,2’-bipyridine, a well-known ligand in coordination chemistry. This compound features two acetamide groups attached to the bipyridine scaffold, which enhances its solubility and reactivity. The bipyridine core is renowned for its ability to form stable complexes with various metal ions, making it a valuable component in numerous chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide typically involves the functionalization of 2,2’-bipyridine. One common method is the acylation of 2,2’-bipyridine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired diacetamide product .

Industrial Production Methods

Industrial production of N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide involves its ability to chelate metal ions through the nitrogen atoms of the bipyridine core. This chelation stabilizes the metal ions and can modulate their reactivity. The acetamide groups further enhance the solubility and binding affinity of the compound. The molecular targets include transition metal ions, and the pathways involved are primarily related to redox reactions and coordination chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-([2,2’-Bipyridine]-4,6’-diyl)diacetamide is unique due to the presence of acetamide groups, which enhance its solubility and reactivity compared to its parent compound, 2,2’-bipyridine. This modification allows for more versatile applications in various fields, including catalysis, materials science, and medicinal chemistry .

Eigenschaften

Molekularformel

C14H14N4O2

Molekulargewicht

270.29 g/mol

IUPAC-Name

N-[2-(6-acetamidopyridin-2-yl)pyridin-4-yl]acetamide

InChI

InChI=1S/C14H14N4O2/c1-9(19)16-11-6-7-15-13(8-11)12-4-3-5-14(18-12)17-10(2)20/h3-8H,1-2H3,(H,15,16,19)(H,17,18,20)

InChI-Schlüssel

XVIABMVDSAWQFF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=NC=C1)C2=NC(=CC=C2)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.